
methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (MDMPC) is an organic compound commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. MDMPC has a wide range of applications due to its unique properties, such as its solubility in both polar and non-polar solvents, its stability in acidic and basic solutions, and its ability to form hydrogen bonds. MDMPC has been studied extensively in the laboratory and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate has been used in a variety of scientific research applications. For example, it has been used to study the structure and reactivity of organic compounds and to synthesize new compounds. It has also been used to study the effects of drugs on biochemical and physiological processes. In addition, this compound has been used to study the structure and reactivity of enzymes and other proteins.
作用機序
The mechanism of action of methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is not yet fully understood. However, it is believed that this compound binds to certain proteins and enzymes, which then catalyze the formation of new compounds or modify existing compounds. In addition, this compound may also interact with certain receptors, which could lead to the activation or inhibition of certain biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been shown to affect the activity of certain enzymes, which could lead to the production of new compounds or the modification of existing compounds. In addition, this compound has been found to affect the activity of certain receptors, which could lead to the activation or inhibition of certain biochemical and physiological processes.
実験室実験の利点と制限
Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate has several advantages and limitations when used in lab experiments. One of the main advantages of this compound is its solubility in both polar and non-polar solvents, which makes it ideal for a variety of lab experiments. In addition, this compound is stable in both acidic and basic solutions, which makes it easier to work with in the laboratory. However, this compound also has some limitations. For example, its low solubility in water makes it difficult to use in certain experiments. In addition, this compound is a relatively expensive compound, which can limit its use in certain experiments.
将来の方向性
The future of methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is promising. One potential future direction is the development of new compounds based on this compound. This could lead to the development of new drugs or other compounds with novel properties. In addition, this compound could be used to study the structure and reactivity of enzymes and other proteins, which could lead to the development of new drugs or treatments. Finally, this compound could be used to study the effects of drugs on biochemical and physiological processes, which could lead to a better understanding of how drugs interact with the body.
合成法
Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate can be synthesized using two different methods. The first method involves the reaction of an alkyl halide with a methyl pyrazole carboxylate. This reaction produces a methyl pyrazole carboxylate, which can then be reacted with a dimethyl sulfoxide (DMSO) solution to form this compound. The second method involves the reaction of an alkyl halide with a methyl pyrazole carboxylate in the presence of a base. This reaction produces a methyl pyrazole carboxylate, which can then be reacted with a dimethyl sulfoxide (DMSO) solution to form this compound.
特性
IUPAC Name |
methyl 1,4-dimethylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-9(2)8-6(5)7(10)11-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXJUZPMDUPEQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide](/img/structure/B6612587.png)
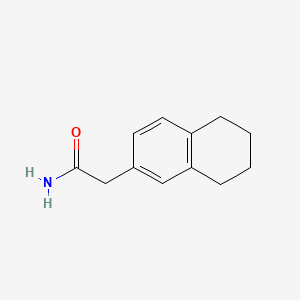
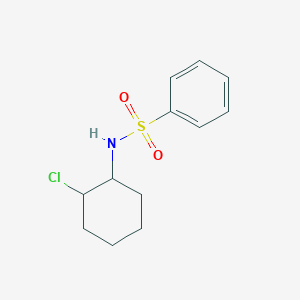
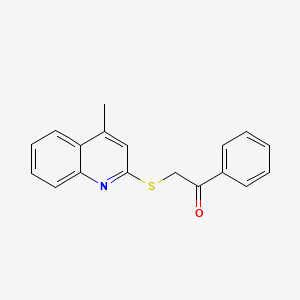
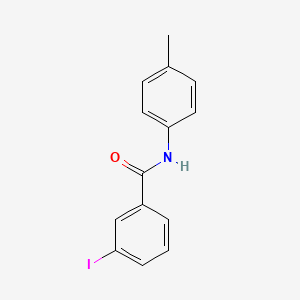

![Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-](/img/structure/B6612623.png)
![tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B6612627.png)
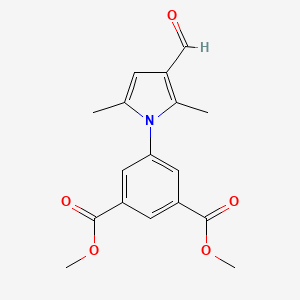
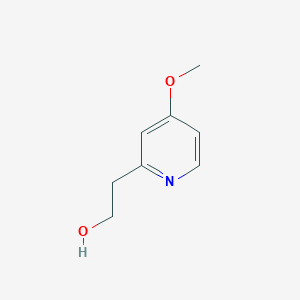

![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)
![1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B6612669.png)